molecular formula C12H20O2 B1620193 3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-, acetate CAS No. 4821-04-9

3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-, acetate

Cat. No.: B1620193
CAS No.: 4821-04-9
M. Wt: 196.29 g/mol
InChI Key: BFCBRSFYYLSTAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-4-methylcyclohex-3-en-1-yl acetate is a p-menthane monoterpenoid.
3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-, acetate is a natural product found in Caesulia axillaris, Chamaecyparis lawsoniana, and other organisms with data available.

Scientific Research Applications

Chemical Transformations and Syntheses

  • Acid-Catalyzed Rearrangements

    The compound undergoes acid-catalyzed rearrangements, forming different chemical structures under specific conditions. This can be useful in synthesizing new chemical entities or intermediates for further reactions (Vittorelli et al., 1975).

  • Synthesis from Limonene

    It can be synthesized from limonene, showcasing its potential in deriving complex chemicals from simpler, naturally occurring compounds. This synthesis highlights the versatility of this compound in chemical manufacturing (Dai Ying, 2009).

  • Role in Oxidation Reactions

    The compound is involved in oxidation reactions, which are fundamental in organic chemistry for the formation of new bonds and molecules (Doyle et al., 1984).

  • Enzymatic Hydrolysis and Chiral Syntheses

    Enzymatic hydrolysis of related compounds yields chiral alcohols, indicating potential applications in asymmetric synthesis and chiral drug development (Mori & Puapoomchareon, 1991).

  • Cyclopropanation of Alkenes

    The compound's derivatives are used in the asymmetric cyclopropanation of alkenes, a critical reaction in organic synthesis and pharmaceutical chemistry (Østergaard et al., 2001).

Properties

CAS No.

4821-04-9

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

(4-methyl-1-propan-2-ylcyclohex-3-en-1-yl) acetate

InChI

InChI=1S/C12H20O2/c1-9(2)12(14-11(4)13)7-5-10(3)6-8-12/h5,9H,6-8H2,1-4H3

InChI Key

BFCBRSFYYLSTAA-UHFFFAOYSA-N

SMILES

CC1=CCC(CC1)(C(C)C)OC(=O)C

Canonical SMILES

CC1=CCC(CC1)(C(C)C)OC(=O)C

4821-04-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-, acetate
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3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-, acetate
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3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-, acetate
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3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-, acetate
Reactant of Route 6
3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-, acetate

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